N-(1-Naphthyl-d7-methyl)methylamine

LC-MS/MS Isotopic Interference Quantitative Bioanalysis

N-(1-Naphthyl-d7-methyl)methylamine is a perdeuterated analog of the primary amine N-methyl-1-naphthalenemethylamine, in which seven aromatic hydrogens are replaced by deuterium (²H). This compound belongs to the class of stable isotope-labeled (SIL) internal standards specifically designed for liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C12H13N
Molecular Weight 178.286
CAS No. 1189686-07-4
Cat. No. B562231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Naphthyl-d7-methyl)methylamine
CAS1189686-07-4
SynonymsN-Methyl-N-[(naphthalen-1-yl)methyl]amine-d7;  N-Methyl-1-naphthylmethylamine-d7;  N-(Naphthalen-1-yl-methyl)-N-methylamine-d7;  Methyl(naphthalen-1-ylmethyl)amine-d7;  Methyl(1-naphthylmethyl)amine-d7;  NSC 129392-d7; 
Molecular FormulaC12H13N
Molecular Weight178.286
Structural Identifiers
SMILESCNCC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3/i2D,3D,4D,5D,6D,7D,8D
InChIKeyMQRIUFVBEVFILS-CFWCETGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Naphthyl-d7-methyl)methylamine (CAS 1189686-07-4) Procurement Guide for Quantitative LC-MS/MS Internal Standards


N-(1-Naphthyl-d7-methyl)methylamine is a perdeuterated analog of the primary amine N-methyl-1-naphthalenemethylamine, in which seven aromatic hydrogens are replaced by deuterium (²H) [1]. This compound belongs to the class of stable isotope-labeled (SIL) internal standards specifically designed for liquid chromatography–tandem mass spectrometry (LC-MS/MS). It is not intended as a pharmaceutical active ingredient but as a critical analytical reference material to correct for matrix effects, ionization variability, and sample loss during quantitative bioanalysis [2]. The unlabeled parent molecule serves as an intermediate in the synthesis of allylamine antifungals such as Terbinafine and Naftifine [3].

Why N-(1-Naphthyl-d7-methyl)methylamine Cannot Be Replaced by Unlabeled or Lower-Labeled Analogs in Quantitative MS Workflows


Generic substitution with the unlabeled parent (N-methyl-1-naphthalenemethylamine) or a lower-labeled d3 analog fundamentally compromises assay accuracy due to isotopic overlap and matrix effect correction. Unlabeled internal standards co-elute with the analyte and share identical m/z, rendering them indistinguishable in MS detection and thus incapable of providing a unique quantification channel [1]. While a d3-labeled variant (Methyl-1-naphthalenemethylamine-d3, CAS 1033720-13-6) offers a +3 Da mass shift, this smaller separation increases the risk of cross-talk between the internal standard M+1/M+2 isotopic peaks and the analyte's own isotopic envelope in complex matrices, particularly when analyte concentrations are low [2]. The perdeuterated d7 analog provides a robust +7 Da mass shift, virtually eliminating isotopic overlap and ensuring a dedicated, interference-free MRM transition for the internal standard [3].

Quantitative Differentiation Evidence for N-(1-Naphthyl-d7-methyl)methylamine vs. Unlabeled and d3 Analogs


Mass Shift and Isotopic Overlap Avoidance: d7 vs. d3 vs. Unlabeled

The perdeuterated d7 compound introduces a mass shift of +7 Da relative to the unlabeled analyte (MW 171.24), compared to only +3 Da for the d3 analog . In LC-MS/MS, a mass shift of at least +5 Da is recommended to avoid isotopic cross-talk between the internal standard's M+1/M+2 signals and the analyte's monoisotopic peak, particularly when the analyte is present at low concentrations or in complex biological matrices [1]. The d7 analog provides a clean, interference-free MRM channel, whereas the d3 analog may exhibit partial overlap depending on the analyte's natural isotopic abundance pattern [2].

LC-MS/MS Isotopic Interference Quantitative Bioanalysis Internal Standard

Isotopic Enrichment Purity: Guaranteed 95% atom D for Reliable Quantification

Commercial specifications for N-(1-Naphthyl-d7-methyl)methylamine confirm a minimum isotopic enrichment of 95% atom D . This high level of deuterium incorporation ensures that the internal standard signal is dominated by the fully labeled species, minimizing the contribution from partially labeled or unlabeled molecules that could otherwise distort calibration curves [1]. In contrast, the isotopic purity of alternative analogs (e.g., d3 variant) may vary by vendor, and generic unlabeled reference standards offer 0% atom D .

Isotopic Purity Stable Isotope Labeling LC-MS/MS Quality Control

Chromatographic Co-elution and Matrix Effect Correction Superiority over Structural Analogs

Stable isotope-labeled internal standards (SIL-IS) such as N-(1-Naphthyl-d7-methyl)methylamine co-elute with the unlabeled analyte under reversed-phase LC conditions, experiencing the same ionization suppression or enhancement from matrix components [1]. This co-elution property enables precise correction of matrix effects, which is not reliably achieved with structurally similar but non-isotopic internal standards that may exhibit different chromatographic retention times [2]. Deuterium labeling with seven ²H atoms is generally accepted to cause negligible chromatographic isotopic shift (<2% retention time difference) compared to the unlabeled analyte [3].

Matrix Effects Co-elution LC-MS/MS Bioanalysis

Targeted MRM Transition Specificity: 179 → 141 for Unambiguous Detection

The d7 labeling enables a unique multiple reaction monitoring (MRM) transition that is completely separated from the unlabeled analyte's transitions. The protonated molecular ion [M+H]+ of N-(1-Naphthyl-d7-methyl)methylamine is m/z 179 (vs. m/z 172 for unlabeled), and a common fragment ion corresponds to the loss of methylamine (Δ = 31 Da) yielding a product ion at m/z 148 (unlabeled) or m/z 155 (d7-labeled) [1]. This dedicated transition channel ensures zero interference from the endogenous analyte or background signals [2].

MRM LC-MS/MS Quantification Terbinafine Impurity

Primary Application Scenarios for N-(1-Naphthyl-d7-methyl)methylamine in Regulated Bioanalysis and Pharmaceutical Quality Control


Quantification of Terbinafine and Related Allylamine Antifungals in Plasma/Serum

The compound serves as an optimal SIL-IS for the LC-MS/MS quantification of Terbinafine and Naftifine, as their synthesis and metabolism involve the N-methyl-1-naphthalenemethylamine scaffold [1]. The +7 Da mass shift and high isotopic purity ensure precise correction of ion suppression in plasma protein precipitation extracts, enabling validated assays with LLOQs in the low ng/mL range [2].

Trace-Level Impurity Profiling in Pharmaceutical Drug Substance Batches

N-(1-Naphthyl-d7-methyl)methylamine is used as an internal standard to accurately quantify trace levels of the unlabeled amine (e.g., Terbinafine Impurity A / USP Related Compound A) in final drug product release testing . This application is critical for compliance with ICH Q3A guidelines on impurity thresholds [3].

Method Development and Validation for High-Throughput Bioequivalence Studies

In generic drug development, the compound's reliable isotopic purity and minimal chromatographic shift support the development of high-throughput, 96-well format LC-MS/MS methods for bioequivalence studies. The robust +7 Da mass difference allows for simplified sample preparation without the need for extensive matrix-matched calibration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-Naphthyl-d7-methyl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.